Phenoxathiin-4-boronic acid pinacol ester
Description
Significance of Organoboron Compounds, Specifically Boronic Acid Pinacol (B44631) Esters, as Versatile Synthetic Intermediates
Organoboron compounds, particularly boronic acids and their pinacol esters, are mainstays in modern synthetic chemistry. researchgate.net Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com This reaction, which joins an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is prized for its reliability and broad applicability. researchgate.netrsc.org
Boronic acid pinacol esters, such as phenoxathiin-4-boronic acid pinacol ester, offer several advantages over their corresponding boronic acids. They are generally more stable, less prone to dehydration, and easier to purify, making them ideal for a wide range of synthetic applications. mdpi.comorgsyn.org Their stability and moderate reactivity make them valuable as stable boron sources for the synthesis of various boron-containing cyclic compounds. mdpi.comnih.gov These esters are crucial intermediates in the synthesis of pharmaceuticals, functional materials, and other complex organic molecules. mdpi.com The development of methods for their synthesis, including the Miyaura borylation and C-H borylation, has further expanded their utility. mdpi.commdpi.com
The versatility of boronic acid pinacol esters is highlighted by their participation in various chemical transformations beyond the Suzuki-Miyaura coupling, including the synthesis of phenols and other functionalized molecules. researchgate.net
The Phenoxathiin (B166618) Heterocyclic Scaffold: Structural Features and Research Relevance
The phenoxathiin moiety is a tricyclic heterocyclic system containing an oxygen and a sulfur atom. wikipedia.org This "butterfly-shaped" or puckered structure is a key feature, influencing its electronic and conformational properties. researchgate.net The phenoxathiin scaffold is a component of various organic compounds and has been explored for its potential applications in materials science, particularly in the production of polyamides and polyimides. wikipedia.org
The unique geometry of the phenoxathiin nucleus can be influenced by the position of substituents. researchgate.net For instance, the placement of a substituent can alter the degree of puckering in the central ring. researchgate.net This structural nuance is of interest to researchers exploring the structure-property relationships of phenoxathiin-containing molecules.
Position of this compound within Arylboronic Ester Chemistry
This compound belongs to the broad class of arylboronic acid pinacol esters. These compounds are characterized by a boronic acid pinacol ester group attached to an aromatic ring system. mdpi.com The synthesis of arylboronic esters can be achieved through several methods, including the palladium-catalyzed borylation of aryl halides and the direct C-H borylation of aromatic compounds. mdpi.comorgsyn.org
The specific placement of the boronic acid pinacol ester at the 4-position of the phenoxathiin ring system provides a specific point of attachment for further chemical modifications. This allows for the strategic incorporation of the phenoxathiin scaffold into larger, more complex molecules through reactions like the Suzuki-Miyaura coupling.
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its application as a building block in organic synthesis. Researchers are exploring its use in the creation of novel compounds with potential applications in medicinal chemistry and materials science. The ability to functionalize the phenoxathiin core via the boronic ester group opens up avenues for creating a diverse library of new molecules with unique properties.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxathiine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3S/c1-17(2)18(3,4)22-19(21-17)12-8-7-11-15-16(12)20-13-9-5-6-10-14(13)23-15/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDGSPKRMAWRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenoxathiin 4 Boronic Acid Pinacol Ester and Analogues
Organometallic Reagent-Based Syntheses
The generation of a nucleophilic carbon at the C4 position of the phenoxathiin (B166618) ring, which then attacks an electrophilic boron species, is a cornerstone of several synthetic strategies.
A powerful and frequently employed method for synthesizing aryl boronic esters is the lithiation-borylation sequence. nih.gov This approach typically involves the deprotonation of a phenoxathiin precursor with a potent organolithium base, such as n-butyllithium or sec-butyllithium, at cryogenic temperatures (e.g., -78 °C) to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron reagent.
Deprotonation: Formation of the organolithium species. This can occur via direct insertion, halogen-metal exchange from a 4-halophenoxathiin, or directed ortho-metalation.
Borylation: The aryllithium attacks an electrophilic boronic ester, commonly 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (isopropoxyboronic acid pinacol (B44631) ester), to form a boronate "ate" complex.
1,2-Metalate Rearrangement: Upon warming, the phenoxathiin group migrates from the boron atom to the adjacent carbon, displacing the leaving group to form the stable C-B bond of the final product. nih.gov
This methodology can be applied iteratively, allowing for the construction of complex molecular architectures on a boronic ester scaffold. nih.govbristol.ac.uk
| Step | Reagent Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Lithiation | Alkyllithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) | Anhydrous THF or Et₂O, -78 °C |
| Borylation | Electrophilic Boron Source | Isopropoxyboronic acid pinacol ester, Trimethyl borate (B1201080), B₂pin₂ | -78 °C to room temperature |
| Additives | Ligands/Activators | (-)-Sparteine (for asymmetric synthesis), TMEDA | Used during the lithiation step |
An alternative organometallic route involves the use of Grignard reagents. This classic method requires the initial preparation of a phenoxathiin-4-magnesium halide by reacting a corresponding halo-phenoxathiin (typically 4-bromophenoxathiin) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF).
The resulting Grignard reagent is then treated with an electrophilic boron compound. Common boron sources include trialkyl borates, such as trimethyl borate or triisopropyl borate. The initial reaction forms a borate intermediate, which upon acidic aqueous workup and subsequent esterification with pinacol, yields the desired phenoxathiin-4-boronic acid pinacol ester. Alternatively, the Grignard reagent can be reacted directly with pinacolborane (HBpin) to afford the pinacol boronate ester in a single step. ed.ac.uk This method is often valued for its operational simplicity and use of readily available reagents.
Indirect and Multi-Step Synthetic Pathways to this compound
Indirect methods provide alternative access to the target compound, often by first synthesizing a related precursor which is then converted to the final product. These routes can be advantageous when direct borylation is challenging due to substrate limitations.
If phenoxathiin-4-boronic acid is prepared first or is commercially available, it can be readily converted to its pinacol ester derivative. This transformation is a standard esterification reaction. The boronic acid is typically stirred with one equivalent of pinacol in a suitable solvent, such as diethyl ether or dichloromethane. To drive the reaction to completion, a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) is often added to remove the water formed during the reaction. The reaction generally proceeds smoothly at room temperature, and after filtration and removal of the solvent, the this compound can be isolated in high yield.
Tandem, or cascade, reactions offer an efficient approach by combining multiple transformations into a single operational pot, thereby avoiding the isolation of intermediates. One plausible tandem strategy for synthesizing this compound is a palladium-catalyzed Miyaura borylation. In this reaction, a 4-halophenoxathiin (iodide or bromide) is reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-B bond directly.
Another powerful one-pot approach is the Sandmeyer-type borylation of 4-aminophenoxathiin. This process involves the in situ generation of a diazonium salt from the amine using a nitrite (B80452) source (e.g., tert-butyl nitrite) in an appropriate solvent. The resulting diazonium intermediate is then subjected to borylation with a reagent like bis(pinacolato)diboron, often without the need for a metal catalyst, to yield the final product.
Scalability and Process Optimization in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of process optimization to ensure efficiency, cost-effectiveness, and safety.
The industrial synthesis of this compound and its analogues is often centered around robust and scalable reactions, with palladium-catalyzed cross-coupling reactions being a cornerstone. The phenoxathiin core itself is utilized in the production of high-performance polymers like polyamides and polyimides, highlighting the industrial importance of this heterocyclic scaffold. rsc.org The borylation of a suitable phenoxathiin halide or triflate is a common strategy to introduce the boronic ester functionality.
For large-scale preparations, palladium-catalyzed borylation reactions using pinacolborane (HBPin) or bis(pinacolato)diboron (B₂Pin₂) are frequently employed. nih.govnih.gov The choice of catalyst system is crucial for achieving high yields and turnover numbers, which are critical for industrial-scale production. Catalyst systems comprising a palladium source, such as Pd(OAc)₂ or PdCl₂(dppf), and a phosphine ligand are often optimized for specific substrates. researchgate.netorganic-chemistry.org
The development of practical and scalable processes for arylboronic acid pinacol esters has been demonstrated for various substrates, with successful scale-up to kilogram quantities. organic-chemistry.orgresearchgate.net These processes often involve meticulous optimization of reaction parameters such as temperature, solvent, and base. While a specific large-scale process for this compound is not widely published in open literature, the established methodologies for other aryl boronic esters provide a clear pathway for its industrial production.
One of the key challenges in scaling up these reactions is the management of potentially unstable intermediates. Flow chemistry has emerged as a powerful technology to address this, offering enhanced safety and efficiency for reactions involving organometallic species. okayama-u.ac.jpdurham.ac.uk The use of flow reactors allows for precise control over reaction conditions, rapid heat and mass transfer, and the ability to perform reactions with unstable intermediates that would be difficult to handle in large batch reactors. rsc.orgrsc.org This technology is particularly relevant for the synthesis of boronic acids via halogen-lithium exchange followed by borylation, a common route that often requires cryogenic temperatures in batch processes. okayama-u.ac.jp
The industrial relevance of this compound is tied to its use as a versatile building block in organic synthesis. Boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.net This makes them valuable for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. For instance, phenoxathiin-based materials have been investigated for their room-temperature phosphorescent properties. researchgate.net
Table 1: Key Considerations for Large-Scale Synthesis of Aryl Boronic Esters
| Parameter | Batch Chemistry Considerations | Flow Chemistry Advantages |
| Reaction Scale | Limited by heat and mass transfer, safety concerns with exotherms. | Readily scalable by extending reaction time or using parallel reactors. durham.ac.uk |
| Temperature Control | Difficult to maintain precise temperature, especially for large volumes. | Excellent heat transfer allows for precise temperature control. durham.ac.uk |
| Handling of Unstable Intermediates | Challenging and often requires very low temperatures. | Unstable intermediates are generated and consumed in situ, enhancing safety. okayama-u.ac.jp |
| Process Optimization | Time-consuming, requires multiple large-scale experiments. | Rapid optimization through automated systems and small-scale continuous runs. nih.gov |
| Safety | Higher risk due to large volumes of reagents and potential for runaway reactions. | Smaller reactor volumes and better control significantly improve safety. durham.ac.uk |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for minimizing environmental impact and improving the sustainability of the manufacturing process. nih.govnih.gov The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. nih.govdurham.ac.uk
A key focus of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net In the context of borylation reactions, the use of pinacolborane (HBPin) is often preferred over bis(pinacolato)diboron (B₂Pin₂) as it is more atom-economical. nih.gov The development of catalytic systems that are highly efficient and can be used in low loadings also contributes to better atom economy and reduces waste. nih.gov
The choice of solvents is another critical aspect of green synthesis. Traditional organic solvents often pose environmental and health hazards. The search for alternative, greener solvents is an active area of research. nih.gov For palladium-catalyzed reactions, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to THF, are being explored. nih.gov In some cases, solvent-free reactions can be developed, which completely eliminates solvent waste. rsc.org
Catalysis is a cornerstone of green chemistry, and the use of highly active and selective catalysts is paramount. nih.gov Palladium catalysts are highly effective for borylation reactions, but efforts are ongoing to develop catalysts based on more abundant and less toxic metals. researchgate.net Furthermore, the ability to recycle and reuse the catalyst is a key green chemistry objective, as it reduces waste and lowers costs.
Process intensification , often achieved through technologies like flow chemistry, aligns well with green chemistry principles. durham.ac.uk Continuous flow processes can lead to higher yields, reduced reaction times, and lower energy consumption compared to traditional batch processes. nih.govnih.gov The ability to telescope multiple reaction steps in a continuous flow system can also significantly reduce the number of work-up and purification steps, thereby minimizing waste generation. nih.gov
Green Chemistry Metrics are used to quantify the "greenness" of a chemical process. researchgate.netethernet.edu.et Metrics such as Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product, and E-Factor, which measures the amount of waste produced per unit of product, are valuable tools for assessing and comparing the environmental performance of different synthetic routes. researchgate.net
Table 2: Application of Green Chemistry Principles to Boronic Ester Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic routes that minimize waste generation from the outset. |
| Atom Economy | Utilizing atom-economical reagents like pinacolborane. nih.gov |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. |
| Designing Safer Chemicals | The final product's application dictates this, but intermediates should be as benign as possible. |
| Safer Solvents and Auxiliaries | Exploring greener solvents like 2-MeTHF or solvent-free conditions. nih.govrsc.org |
| Design for Energy Efficiency | Using catalysts that operate at lower temperatures and pressures; employing flow chemistry. nih.gov |
| Use of Renewable Feedstocks | Sourcing starting materials and solvents from renewable resources where possible. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps, potentially through more selective catalysts. |
| Catalysis | Using highly efficient, selective, and recyclable catalysts. nih.gov |
| Design for Degradation | Not always applicable to stable chemical products, but waste should be biodegradable. |
| Real-time analysis for Pollution Prevention | Implementing in-line analytical techniques in flow chemistry to monitor and control reactions. durham.ac.uk |
| Inherently Safer Chemistry for Accident Prevention | Utilizing flow chemistry to handle hazardous reagents and reactions safely. durham.ac.uk |
Reactivity and Mechanistic Investigations of Phenoxathiin 4 Boronic Acid Pinacol Ester
Cross-Coupling Reactions Facilitated by the Boronic Ester Moiety
The pinacol (B44631) boronic ester functional group is a cornerstone of contemporary cross-coupling chemistry. Boronic esters, such as the phenoxathiin (B166618) derivative, are generally stable, often crystalline solids that are compatible with a wide range of functional groups and can be purified using standard techniques like column chromatography. ed.ac.ukorganic-chemistry.org Their stability and ease of handling make them preferable to the more reactive boronic acids in many synthetic applications. ed.ac.uk These reagents readily engage in transmetalation with transition metal catalysts, most notably palladium and copper, to form new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is arguably the most widely utilized palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. nih.govrsc.org It involves the reaction of an organoboron reagent, such as Phenoxathiin-4-boronic acid pinacol ester, with an organohalide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. libretexts.org The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.govrsc.org The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the boron ester to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com
This compound is an effective coupling partner for a wide array of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides (e.g., triflates). Research has demonstrated the successful coupling of various heteroaryl pinacol boronic esters with diverse (hetero)aryl chlorides and bromides. nih.govcore.ac.uk For instance, protocols have been developed for the exhaustive Suzuki-Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters, highlighting the robustness of the boronic ester functionality. core.ac.uk Similarly, the coupling of lactam-derived vinyl boronates with structurally diverse aryl and heteroaryl bromides and triflates proceeds efficiently. nih.gov These examples underscore the broad applicability of boronic esters like the phenoxathiin derivative in synthesizing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and materials science. nih.govnih.gov The reaction's success with chlorides, which are typically less reactive than bromides and iodides, has been enhanced through the use of bulky, electron-rich phosphine (B1218219) ligands. libretexts.org
Table 1: Representative Suzuki-Miyaura Coupling of Boronic Esters with (Hetero)aryl Halides
| Boronic Ester Substrate | Coupling Partner (Electrophile) | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | 94% | core.ac.uk |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | Not Required | Toluene/H₂O | 89% | claremont.edu |
| 2-alkoxy-6-chloropyridines | Alkyl pinacol boronic esters | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/H₂O | (Not specified) | core.ac.uk |
| Aryl Bromides/Triflates | Tetrahydropyridine-2-boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | nih.gov |
The stereochemical outcome of Suzuki-Miyaura couplings can be highly dependent on the reaction conditions, particularly the choice of ligand. d-nb.info While the phenoxathiin core itself is achiral, it can be a substituent on a chiral molecule where retaining stereochemical integrity is crucial. For couplings involving enantioenriched alkylboron compounds, the transmetalation step can proceed with either retention or inversion of configuration. nih.gov Studies on primary alkyl-9-BBN nucleophiles have shown that transmetalation generally occurs with retention of configuration. nih.govnih.gov However, the electronic properties of the phosphine ligand can influence the stereochemical pathway; bulky, electron-deficient ligands may promote retention, while bulky, electron-rich ligands can favor inversion. nih.gov
Regioselectivity becomes a key consideration when a substrate contains multiple potential coupling sites, such as a polyhalogenated arene or a molecule with multiple triflate groups. In such cases, the reaction's selectivity is often governed by a combination of electronic and steric factors. thieme-connect.de For example, in the coupling of the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one, the reaction occurs with excellent site selectivity at the 1-position. thieme-connect.de This is attributed to the electron-withdrawing effect of the nearby carbonyl group, which makes the C1 position more electron-deficient and thus more reactive toward oxidative addition. thieme-connect.de A similar rationale would apply to substituted phenoxathiin systems, where the inherent electronic properties and steric environment around the ring would dictate the site of coupling.
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. yonedalabs.com Palladium complexes are the catalysts of choice, with common precursors being Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf). d-nb.infoyoutube.com The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biarylphosphines (e.g., XPhos), are widely used. nih.govresearchgate.net N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and activity, particularly for coupling less reactive chlorides. nih.gov
The choice of base is crucial for activating the boronic ester for transmetalation. organic-chemistry.org Common bases include inorganic salts like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). youtube.com In some challenging couplings, stronger bases like lithium tert-butoxide (LiOtBu) have proven effective. core.ac.uk Solvents are typically mixtures of an organic solvent (e.g., toluene, dioxane, or THF) and water, as water is often believed to facilitate the hydrolysis of the boronic ester to a more reactive boronic acid in situ, though direct transmetalation from the ester is also possible. ed.ac.uknih.gov
Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Boronic Esters
| Palladium Source | Ligand | Base | Solvent System | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Ad₂PnBu (a bulky phosphine) | LiOtBu | Dioxane/H₂O | core.ac.uk |
| Pd(dppf)Cl₂ | dppf (built-in) | KF | THF/H₂O | d-nb.info |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | researchgate.net |
| Pd(PPh₃)₄ | PPh₃ (built-in) | Na₂CO₃ | Toluene/EtOH/H₂O | nih.gov |
| Well-defined Pd-NHC complex | N-Heterocyclic Carbene (NHC) | K₂CO₃ | Toluene/H₂O | nih.gov |
Beyond the Suzuki reaction, the boronic ester moiety can, in principle, participate in other cross-coupling reactions, although its role is less conventional compared to that of organohalides.
Heck Reaction: The Heck reaction traditionally couples organohalides with alkenes. organic-chemistry.orgmdpi.com However, variations using arylboronic acids as the aryl source have been developed, often referred to as the oxidative Heck reaction. mdpi.comnih.gov These reactions typically require a palladium(II) catalyst and an oxidant. nih.govbeilstein-journals.org While specific examples involving this compound are not prominent in the literature, the established reactivity of arylboronic acids suggests its potential utility in such transformations under appropriate oxidative conditions. beilstein-journals.org
Sonogashira-type Coupling: The Sonogashira reaction classically couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. The direct use of boronic acids or esters in a Sonogashira-type reaction is not standard. However, multi-step, one-pot procedures have been developed where a boronic acid is first converted to an iodide, which then undergoes a Sonogashira reaction.
Negishi-type Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium. nih.gov The direct participation of a boronic ester like this compound in a Negishi reaction is not typical. The transformation would require an intermediate transmetalation step from boron to zinc before the cross-coupling, a process that is not commonly employed. Mechanistic studies on the Negishi coupling focus on the interactions between the catalyst and organozinc species. rsc.org
The Chan-Lam-Evans (CLE) coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N). wikipedia.orgorganic-chemistry.org The reaction couples an organoboronic acid or ester with an alcohol, phenol, or amine. wikipedia.orgresearchgate.net This transformation provides a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org
This compound can serve as the aryl source in CLE reactions. However, aryl boronic acid pinacol esters have been reported to be challenging coupling partners, sometimes resulting in low yields, particularly in reactions with aryl amines. nih.govresearchgate.net To overcome this limitation, specific reaction conditions have been developed. For instance, the use of a mixed solvent system, such as acetonitrile/ethanol (MeCN/EtOH), was found to be highly effective for the C-N bond formation between aryl BPin esters and aryl amines. nih.gov The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and can often be conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final C-N or C-O bond. wikipedia.org This methodology allows the phenoxathiin core to be linked directly to a variety of nitrogen- and oxygen-containing nucleophiles, further expanding its synthetic utility. researchgate.netepa.gov
Suzuki-Miyaura Coupling with this compound
Lewis Acidity and Coordination Chemistry of the Boron Center
The boron atom in this compound is characterized by an empty p-orbital, which confers significant Lewis acidic character. This electron deficiency allows the boron center to act as a Lewis acid, readily accepting electron pairs from Lewis bases. The coordination of a Lewis base, such as 4-dimethylaminopyridine (B28879) (DMAP) or quinuclidin-3-ol, to the boron atom results in the formation of a tetracoordinate boronate complex. nih.govlookchem.com This complexation is a dynamic and fast equilibrium process. nih.gov The formation of this adduct is crucial for modulating the electronic properties of the boronic ester, transforming it into a more redox-active species that is primed for subsequent chemical transformations. nih.govd-nb.info
Radical Reactions and Photoredox Catalysis Involving this compound as a Radical Precursor
This compound can serve as a precursor to generate aryl radicals under mild conditions, primarily through photoredox catalysis. nih.govlookchem.com The generation of these highly reactive open-shell intermediates allows for novel bond formations that can be challenging to achieve through traditional two-electron processes. nih.gov
The direct oxidation of boronic esters is often difficult due to their high oxidation potentials. nih.gov Lewis base catalysis is a key strategy to overcome this limitation. nih.govlookchem.comnih.gov The interaction between a Lewis base (e.g., DMAP, quinuclidin-3-ol, or triphenylphosphine) and the Lewis acidic boron center of the pinacol ester forms a boronate complex. nih.govcam.ac.uk This complexation increases the electron density at the boron center, which in turn lowers the oxidation potential of the organoboron compound. nih.gov This "activated" complex is significantly more susceptible to single-electron oxidation, enabling the generation of a carbon-centered radical under conditions where the unactivated ester would remain inert. nih.govd-nb.info The choice of Lewis base can be critical, as steric hindrance can affect the initial complexation required for activation. nih.gov
Visible light photoredox catalysis provides a mild and efficient pathway for generating radicals from Lewis base-activated boronic esters. nih.govd-nb.info The process is initiated by the absorption of visible light by a photocatalyst (PC), typically an iridium or ruthenium complex, which promotes it to an excited state (PC*). nih.gov This excited-state photocatalyst is a potent oxidant and can abstract a single electron from the high-energy, electron-rich Lewis base-boronate ester adduct. nih.gov
This single-electron transfer (SET) event generates a radical cation of the boronate complex. The radical cation is unstable and undergoes rapid fragmentation through cleavage of the carbon-boron bond to yield the phenoxathiin-4-yl radical and a cationic boron species. nih.gov This aryl radical can then be engaged in various intermolecular C-C bond-forming reactions, for instance, by adding to electron-deficient olefins in a redox-neutral process. nih.govlookchem.com
Table 1: Typical Components in Photoredox Catalysis with Boronic Esters
| Component | Example(s) | Role in Reaction |
| Radical Precursor | This compound | Source of the aryl radical after activation. |
| Photocatalyst | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, Ru(bpy)₃²⁺ | Absorbs visible light and initiates the single-electron transfer process. nih.gov |
| Lewis Base | 4-Dimethylaminopyridine (DMAP), Quinuclidin-3-ol | Activates the boronic ester by forming a redox-active boronate complex. nih.govnih.gov |
| Radical Acceptor | Electron-deficient olefins (e.g., acrylates) | Reacts with the generated aryl radical to form new C-C bonds. nih.gov |
| Light Source | Blue LEDs (e.g., 450 nm) | Provides the energy to excite the photocatalyst. lookchem.com |
| Solvent | Acetone, Methanol | Solubilizes reactants and catalysts. nih.govd-nb.info |
Electrophilic and Nucleophilic Functionalization of the Phenoxathiin Moiety
Beyond the reactivity of the boronic ester group, the phenoxathiin ring system itself can undergo functionalization.
Electrophilic Functionalization : The phenoxathiin scaffold is an aromatic system and can participate in electrophilic aromatic substitution reactions. wikipedia.orgminia.edu.eg For example, the parent phenoxathiin ring can undergo nitration, a classic electrophilic substitution, to introduce nitro groups onto the aromatic rings. acs.orgmasterorganicchemistry.com Other common electrophilic substitutions such as halogenation and sulfonation are also characteristic of such aromatic compounds. minia.edu.egmasterorganicchemistry.com
Nucleophilic Functionalization : While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the phenoxathiin ring, particularly when it is activated by potent electron-withdrawing groups. openstax.org For instance, oxidation of the sulfide (B99878) bridge to a sulfone (–SO₂–) significantly enhances the ring's susceptibility to nucleophilic attack. rsc.orgnih.gov Strong C-nucleophiles, such as organolithium reagents, have been shown to react with phenoxathiin sulfone derivatives, leading to substitution via an SNAr mechanism where a sulfinate acts as a leaving group. nih.gov In some cases, these strong nucleophiles can even induce cleavage of the heterocyclic ring system. rsc.orgnih.gov
Stability and Hydrolysis Kinetics of Phenoxathiin-4-boronic Acid Pinacol Esters in Aqueous and Non-Aqueous Media
Boronic acid pinacol esters are widely used as stable surrogates for their corresponding boronic acids, which are often prone to decomposition. researchgate.net However, the stability of pinacol esters is not absolute, and they are susceptible to hydrolysis, reverting to the boronic acid and pinacol, especially in the presence of water. researchgate.netresearchgate.net This hydrolytic instability can be a significant challenge during reactions and purification processes, such as reversed-phase HPLC, where aqueous mobile phases can promote rapid degradation. researchgate.netnih.gov
The rate of hydrolysis of aryl boronic acid pinacol esters is highly dependent on several factors, most notably pH and the electronic nature of substituents on the aromatic ring. researchgate.net
pH : The pH of the medium has a strong influence on the hydrolysis rate. researchgate.net The reaction is considerably accelerated at physiological pH (around 7.4) compared to more acidic or neutral aqueous conditions. researchgate.net Under highly basic conditions (e.g., pH > 13), hydrolysis can also be significant. ed.ac.uk
Substituents : The electronic properties of substituents on the aryl ring affect the kinetics of hydrolysis. researchgate.net Studies on various phenylboronic pinacol esters have shown that electron-donating groups attached to the aromatic ring generally slow the rate of hydrolysis. researchgate.net Conversely, electron-withdrawing groups tend to make the boron atom more electrophilic and can accelerate the hydrolytic cleavage.
Table 2: Factors Influencing Hydrolysis Rate of Aryl Boronic Acid Pinacol Esters
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Significantly accelerated at physiological pH (~7.4). researchgate.net | Base-catalyzed mechanism involving hydroxide (B78521) attack on the boron center. |
| Electron-Donating Substituents | Slower rate of hydrolysis. researchgate.net | Increase electron density on the aromatic ring, making the boron center less electrophilic and less susceptible to nucleophilic attack by water/hydroxide. |
| Electron-Withdrawing Substituents | Faster rate of hydrolysis. | Decrease electron density, making the boron center more electrophilic and more prone to nucleophilic attack. |
| Steric Hindrance (on diol) | Slower rate of hydrolysis. researchgate.net | Steric bulk around the boron atom can hinder the approach of the nucleophile (water/hydroxide). |
Strategies for Boronic Ester Protection and Deprotection
The pinacol ester is a widely utilized protecting group for boronic acids, including the phenoxathiin derivative, due to its stability and compatibility with a range of reaction conditions. acs.orgchem-station.com Boronic acids are often protected as esters to circumvent issues such as cumbersome purification and potential instability. chem-station.com The pinacol boronate ester, in particular, is stable enough for purification by column chromatography and is sufficiently reactive to be used directly in many cross-coupling reactions. chem-station.com However, its stability can also make its removal challenging when the free boronic acid is required. chem-station.com The formation of the pinacol ester from the corresponding boronic acid and pinacol is a reversible process, which can lead to premature deprotection in the presence of water or alcohols. researchgate.net
Several methods have been developed for the deprotection of pinacol boronate esters to yield the free boronic acid. acs.orgnih.gov These strategies are generally applicable to aryl boronic esters like this compound.
Transesterification: This is a common and effective method for cleaving the pinacol group. nih.govresearchgate.net
With Diethanolamine (B148213) (DEA): A two-step protocol involving transesterification with diethanolamine followed by hydrolysis is a mild and efficient method. acs.orgnih.govvt.edu The pinacolyl boronic ester is treated with DEA to form a more stable sp³-hybridized boron-DEA adduct, which can be isolated as a precipitate and subsequently hydrolyzed under mild acidic conditions (e.g., 0.1M HCl) to afford the free boronic acid. acs.orgnih.gov This method is valued for its tolerance of various functional groups and the ease of product isolation. nih.govvt.edu
With Other Boronic Acids: Deprotection can be achieved through biphasic transesterification with another boronic acid, such as polystyrene-boronic acid or methylboronic acid. nih.govresearchgate.netresearchgate.net Using a resin-bound boronic acid like polystyrene-boronic acid simplifies purification, as the resin can be filtered off. researchgate.net Leveraging the volatility of methylboronic acid and its corresponding diol esters provides another facile route under mild conditions that avoids difficult purifications. researchgate.netacs.org
Hydrolysis:
Acidic Hydrolysis: Direct hydrolysis of pinacol esters can be performed but often requires acidic conditions and heating. chem-station.com To drive the equilibrium, the pinacol byproduct is frequently trapped using reagents like sodium periodate (B1199274) (NaIO₄) or an excess of phenylboronic acid. chem-station.com
Via Fluorinated Intermediates: A milder, stepwise deprotection can be achieved by converting the boronate ester to a trifluoroborate salt using potassium hydrogen difluoride (KHF₂). chem-station.com This intermediate can then be hydrolyzed to the free boronic acid. chem-station.com
The choice of deprotection strategy depends on the stability of the target molecule and the other functional groups present. For a substrate like this compound, mild methods such as DEA-mediated transesterification would likely be preferred to preserve the integrity of the heterocyclic core.
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Transesterification | 1. Diethanolamine (DEA) 2. Aqueous Acid (e.g., HCl) | Mild, two-step process; tolerant of various functional groups; easy isolation. | acs.orgnih.govvt.edu |
| Transesterification | Polystyrene-boronic acid | Simplifies purification via filtration of the resin. | researchgate.netresearchgate.net |
| Acidic Hydrolysis | Aqueous Acid + Pinacol Scavenger (e.g., NaIO₄, Phenylboronic acid) | Direct but can require harsh conditions (heat); byproduct removal is key. | chem-station.com |
| Via Fluorinated Intermediate | 1. KHF₂ 2. Hydrolysis | Milder alternative to direct hydrolysis. | chem-station.com |
Mechanistic Pathways of Boronic Ester Functionalization and Transformations
The primary functionalization pathway for this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction is one of the most important carbon-carbon bond-forming tools in modern organic synthesis, allowing the coupling of the phenoxathiin moiety with various aryl or vinyl halides and pseudohalides. nih.govnih.govnih.gov The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. youtube.comyoutube.com
The catalytic cycle consists of three fundamental steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. An organic halide (Ar-X) reacts with the Pd(0) complex, which inserts itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar Pd(II) intermediate. youtube.comyoutube.com
Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. youtube.comyoutube.com For this to occur, the boronate ester must be activated, typically by a base. youtube.com The base (e.g., carbonate, phosphate) coordinates to the boron atom, forming a more nucleophilic "ate" complex. youtube.com This tetravalent boronate species then reacts with the Pd(II) complex, displacing the halide and transferring the phenoxathiin group to the palladium. youtube.com While it was once thought that boronate esters must first hydrolyze to the corresponding boronic acid, recent studies have shown that boronic esters can undergo transmetalation directly under anhydrous conditions, a finding that has enabled the development of more rapid coupling reactions. nih.govnih.govillinois.edu Two critical factors enable this transfer: the ability to create an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling together to form the new C-C bond and the desired biaryl product. youtube.comyoutube.com This process is "reductive" because the palladium center is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst and allowing the cycle to begin anew. youtube.comyoutube.com A trans-to-cis isomerization of the Pd(II) complex is often required before reductive elimination can occur. youtube.com
The efficiency and scope of the Suzuki-Miyaura coupling of this compound would be influenced by the choice of palladium catalyst, ligands, base, and solvent. nih.gov
| Step | Description | Key Intermediates/Species | Citations |
|---|---|---|---|
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. | Pd(0)L₂, Ar-Pd(II)-X(L₂) | youtube.comyoutube.com |
| 2. Transmetalation | The base-activated phenoxathiin-boronate transfers its organic group to the Pd(II) center. | [Phenoxathiin-B(OR)₂(OH)]⁻, Ar-Pd(II)-Phenoxathiin(L₂) | nih.govyoutube.com |
| 3. Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the final product and regenerating the Pd(0) catalyst. | Ar-Phenoxathiin, Pd(0)L₂ | youtube.comyoutube.com |
Applications of Phenoxathiin 4 Boronic Acid Pinacol Ester in Advanced Organic Chemistry
Synthesis of Complex Phenoxathiin (B166618) Derivatives and Polyheterocyclic Systems
Phenoxathiin-4-boronic acid pinacol (B44631) ester serves as a key intermediate in the synthesis of more complex molecules incorporating the phenoxathiin scaffold. The boronic acid pinacol ester functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. nih.gov This reactivity is instrumental in the construction of intricate polyheterocyclic systems, where the phenoxathiin unit can be coupled with other aromatic or heteroaromatic rings.
The Suzuki-Miyaura coupling is a prominent method for these transformations, offering a robust and versatile route to biaryl and polyaryl structures. researchgate.netkaust.edu.sa In a typical reaction, Phenoxathiin-4-boronic acid pinacol ester can be reacted with a variety of aryl or heteroaryl halides or triflates in the presence of a palladium catalyst and a base to yield the corresponding coupled product. nih.gov The stability and ease of handling of the pinacol ester make it a preferred boron source over the corresponding boronic acid in many synthetic applications. researchgate.net
While specific examples detailing the use of this compound in the synthesis of complex polyheterocyclic systems are not extensively documented in the reviewed literature, the general utility of arylboronic acid pinacol esters in this context is well-established. nih.govresearchgate.net For instance, the coupling of various boronic acid pinacol esters with halogenated heterocycles is a widely used strategy for creating extended π-conjugated systems with tailored electronic and photophysical properties. kaust.edu.sa Given the structure of this compound, it is a prime candidate for the synthesis of novel phenoxathiin-containing dyes, liquid crystals, and other functional organic molecules.
Role in Materials Science and Conjugated Systems
The unique structural and electronic properties of the phenoxathiin core make this compound an attractive building block for the development of advanced materials. The folded "butterfly" conformation of the phenoxathiin ring system can influence the solid-state packing and morphology of materials, which in turn affects their electronic properties.
Development of Organic Electronic Materials (e.g., OLEDs, Semiconductors)
Arylboronic acid pinacol esters are widely used in the synthesis of organic electronic materials, including those for organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.com These materials often feature extended π-conjugated systems, which are readily assembled via Suzuki-Miyaura cross-coupling reactions. researchgate.net The phenoxathiin moiety is known to be a good hole-transporting unit and can be incorporated into host materials for phosphorescent OLEDs.
The following table summarizes the general role of related boronic acid pinacol esters in the synthesis of organic electronic materials, which can be extrapolated to the potential applications of this compound.
| Material Type | Synthetic Role of Boronic Acid Pinacol Ester | Potential Contribution of Phenoxathiin Moiety |
| OLED Host Materials | Monomer in polymerization or precursor for small molecules. | Hole-transporting properties, high triplet energy. |
| OLED Emitters | Building block for creating extended π-systems with specific emission colors. | Tuning of photophysical properties, potential for thermally activated delayed fluorescence (TADF). |
| Organic Semiconductors | Component in the synthesis of conjugated polymers for organic field-effect transistors (OFETs). | Influence on molecular packing and charge carrier mobility. |
Polymer Synthesis and Functionalization
This compound can be utilized as a monomer in step-growth polymerization reactions, particularly Suzuki-Miyaura polymerization. researchgate.net By reacting with a di- or polyhalogenated comonomer, a variety of phenoxathiin-containing conjugated polymers can be synthesized. These polymers are of interest for their potential applications in organic electronics, sensors, and other advanced technologies.
The properties of the resulting polymers, such as their solubility, thermal stability, and optoelectronic characteristics, can be tuned by the choice of the comonomer. While specific examples of polymers synthesized directly from this compound were not found, the synthesis of thiophene-containing conjugated polymers from thiophenebis(boronic esters) is a well-established field, suggesting a similar potential for phenoxathiin-based monomers. researchgate.net
Covalent Organic Frameworks (COFs) and Supramolecular Assemblies
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Boronic acids and their esters are common building blocks for the synthesis of COFs through the formation of boroxine (B1236090) or boronate ester linkages. nih.govescholarship.org While the use of this compound in COF synthesis is not explicitly detailed in the available literature, the incorporation of phenoxathiin units into COF structures could lead to new materials with interesting properties for gas storage, catalysis, or sensing. A recent study has shown that boronic ester-linked COFs can be constructed for applications in CO2 reduction. nih.gov
The synthesis of boroxine- and dioxaborole-based COFs can be achieved through the transesterification or metathesis of pinacol boronates. nih.gov This suggests a potential synthetic route for incorporating the phenoxathiin moiety into a COF architecture using this compound as a precursor.
Catalytic Applications and Ligand Development for Metal-Catalyzed Reactions
The phenoxathiin scaffold can be functionalized to act as a ligand for transition metal catalysts. While this compound itself is not a ligand, it can serve as a starting material for the synthesis of more complex phenoxathiin-containing ligands. The boronic acid ester group can be transformed into other functional groups or used as a handle to attach the phenoxathiin unit to a larger ligand framework.
For example, the phenoxathiin moiety could be incorporated into phosphine (B1218219), N-heterocyclic carbene (NHC), or other types of ligands to modulate the steric and electronic properties of the resulting metal complexes. These modified catalysts could exhibit unique reactivity or selectivity in various organic transformations. Research on metal complexes with phenoxy-imine ligands has shown catalytic activity in oxidation reactions, suggesting the potential for phenoxathiin-based ligands to influence catalytic processes. aobchem.com
Development of Novel Synthetic Methodologies Utilizing this compound
This compound is a valuable reagent for the development of new synthetic methodologies. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the exploration of new reaction conditions, catalysts, and substrates. nih.govresearchgate.net The stability of the pinacol ester makes it an ideal substrate for methodological studies, as it is generally more robust than the corresponding boronic acid. researchgate.net
Research in this area could focus on expanding the scope of coupling partners for this compound, developing more efficient and environmentally benign catalytic systems, or exploring novel transformations of the boronic ester group itself. While specific new methodologies developed using this exact compound are not prominent in the literature, the broader field of boronic acid chemistry is an active area of research. mdpi.comresearchgate.netrsc.org For instance, catalytic protodeboronation of pinacol boronic esters has been explored as a method for formal anti-Markovnikov hydromethylation of alkenes. researchgate.netrsc.org
Advanced Analytical and Computational Studies on Phenoxathiin 4 Boronic Acid Pinacol Ester
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Phenoxathiin-4-boronic acid pinacol (B44631) ester, ¹H and ¹³C NMR spectra are crucial for confirming its structure.
¹H NMR: The proton NMR spectrum of Phenoxathiin-4-boronic acid pinacol ester would be expected to show distinct signals for the aromatic protons of the phenoxathiin (B166618) core and the methyl protons of the pinacol ester group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the phenoxathiin rings.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their chemical environment, distinguishing between aromatic carbons, carbons of the pinacol group, and the carbon atom directly bonded to the boron atom.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the B-O bond of the boronic ester, the C-O-C ether linkages, and the C-S-C thioether linkage of the phenoxathiin ring system, as well as the C-H and C=C bonds of the aromatic rings.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For this compound, a high-resolution mass spectrum would confirm the molecular formula of C₁₈H₁₉BO₃S. The observed m/z value for the molecular ion [M]⁺ would be approximately 342.10.
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Parameter | Observed/Expected Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons, Pinacol methyl protons |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, Pinacol carbons, C-B carbon |
| IR | Wavenumber (cm⁻¹) | B-O stretch, C-O-C stretch, C-S-C stretch |
| MS | m/z | ~342.10 ([M]⁺) |
X-ray Crystallography and Solid-State Structural Analysis (if available)
As of the current literature survey, no publically available X-ray crystallographic data for this compound could be located. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would provide invaluable information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of the phenoxathiin ring system, which is known to adopt a folded or "butterfly" conformation. The dihedral angle between the two aromatic rings could be accurately determined.
Intermolecular interactions: Details of how the molecules pack in the solid state, including any hydrogen bonding or π-π stacking interactions.
This data would be instrumental in understanding the molecule's physical properties and its interactions with other molecules.
Computational Chemistry and Molecular Modeling for Reactivity and Selectivity Prediction
In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools to understand the reactivity and selectivity of this compound. These methods can provide insights into the molecule's electronic properties, steric effects, and potential reaction pathways.
Molecular mechanics and semiempirical quantum chemistry methods can be employed to model the inclusion complexes of phenoxathiin derivatives, providing insights into their interactions with other molecules. For instance, studies on the inclusion complexes of phenoxathiin derivatives with β-cyclodextrin have utilized both molecular mechanics (MM) and semiempirical quantum chemistry (AM1) methods to understand the thermodynamics and geometry of these host-guest systems.
Theoretical studies on phenoxathiin derivatives have also been used to predict their behavior in various applications. For example, the design of donor-acceptor compounds for organic light-emitting diodes (OLEDs) has involved computational modeling to understand the separation of the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs), which is crucial for their photophysical properties.
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetics of molecules like this compound.
Electronic Structure: Calculations can determine the distribution of electron density and the energies and shapes of the molecular orbitals (HOMO and LUMO). The HOMO and LUMO are key to understanding a molecule's reactivity, with the HOMO indicating regions of nucleophilicity and the LUMO indicating regions of electrophilicity. For phenoxathiin and its derivatives, the sulfur atom is known to be a significant contributor to the HOMO, making it susceptible to oxidation. Quantum chemical calculations can predict how the introduction of the boronic acid pinacol ester group at the 4-position influences the electronic properties of the phenoxathiin core.
Energetics: Quantum chemical calculations can be used to estimate the thermodynamic stability of different conformations of the molecule. For the phenoxathiin ring system, calculations can predict the energy barrier for the inversion of its folded conformation. Studies on substituted phenoxathiins have shown that the puckering angle of the central ring is influenced by the electronic nature and position of the substituents. For instance, electron-withdrawing groups can affect the degree of flattening of the phenoxathiin nucleus.
Furthermore, quantum chemical calculations can predict the standard free enthalpy for processes like electron transfer, which is crucial for understanding the behavior of phenoxathiin derivatives in redox reactions and their potential application in materials science.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes to Phenoxathiin-4-boronic Acid Pinacol (B44631) Ester
While methods for the synthesis of boronic acids and their esters are relatively well-established, there is a continuous drive towards more efficient and environmentally friendly processes. nih.gov Future research in this area will likely concentrate on the development of catalytic systems that minimize waste, reduce reaction times, and operate under milder conditions. The exploration of flow chemistry, for instance, has already shown promise in the synthesis of phenylboronic acids by suppressing side reactions. nih.gov Applying such techniques to the synthesis of phenoxathiin-4-boronic acid pinacol ester could lead to higher yields and improved purity. Furthermore, a focus on "green chemistry" principles will encourage the use of less toxic reagents and solvents, making the production process more sustainable.
Exploration of Unconventional Reactivity Profiles and New Catalytic Systems
The phenoxathiin (B166618) moiety possesses a unique heterocyclic structure that can be rendered susceptible to nucleophilic attack, particularly when the sulfur atom is oxidized. rsc.org This opens up avenues for exploring novel reactivity patterns that are not observed in simpler aromatic boronic esters. Future work could investigate the selective functionalization of the phenoxathiin core, both before and after the introduction of the boronic ester group. The development of new catalytic systems will be crucial for controlling the regioselectivity of these transformations and for introducing a wider range of functional groups. This could lead to the creation of a diverse library of phenoxathiin-based building blocks for various applications.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms represents a significant step towards high-throughput screening and optimization. nih.gov Automated synthesis can simplify the purification process and facilitate the creation of new activatable photosensitizer designs. nih.gov This technology allows for rapid variation of reaction parameters, enabling the efficient discovery of optimal conditions for synthesis and subsequent reactions. By combining flow chemistry with automated purification and analysis, researchers can accelerate the "design-make-test-analyze" cycle, leading to faster progress in developing new materials and molecules. evotec.com
Expansion of Applications in Next-Generation Functional Materials
The unique photophysical and electronic properties of the phenoxathiin scaffold make it a promising component for next-generation functional materials. Future research is expected to focus on incorporating this compound into advanced materials such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The boronic ester group can act as a versatile handle for polymerization or for anchoring the molecule to surfaces. Furthermore, the ability to tune the electronic properties of the phenoxathiin core through chemical modification could lead to materials with tailored optical and electronic characteristics.
Design and Synthesis of Advanced Phenoxathiin-Based Molecular Architectures
The exceptional characteristics of a molecule, including its activity, selectivity, and physical properties, are determined by its molecular structure. evotec.com Building upon the foundational this compound structure, researchers are expected to design and synthesize more complex and advanced molecular architectures. This could involve the creation of macrocycles, polymers, and dendrimers containing the phenoxathiin unit. Such architectures could exhibit unique host-guest properties, self-assembly behaviors, and enhanced photophysical characteristics. The synergy between synthetic chemistry, computational modeling, and materials science will be essential for the successful design and realization of these sophisticated molecular systems. evotec.com
Theoretical Advancements in Understanding Boronic Ester Chemistry and Phenoxathiin Reactivity
A deeper theoretical understanding of the factors governing the reactivity of boronic esters and the electronic structure of phenoxathiin is crucial for rational design and prediction of their behavior. Future theoretical studies will likely employ advanced computational methods to investigate reaction mechanisms, predict spectroscopic properties, and model the behavior of phenoxathiin-based materials. For instance, understanding the structure-reactivity relationships that govern the binding affinity of boronic acids to diols is essential for applications in sensing and drug delivery. nih.gov These theoretical insights will guide experimental efforts, enabling more efficient discovery and optimization of new catalysts, materials, and molecular systems.
Q & A
What are the standard synthetic protocols for Phenoxathiin-4-boronic acid pinacol ester?
Level: Basic
Answer:
Common synthetic routes include:
- Photoinduced Decarboxylative Borylation : Activates carboxylic acids (e.g., N-hydroxyphthalimide esters) under visible light with diboron reagents (e.g., bis(catecholato)diboron) in amide solvents, enabling radical-mediated borylation without catalysts .
- Suzuki-Miyaura Cross-Coupling : Uses palladium catalysts to couple boronic esters with aryl halides, a cornerstone for biaryl synthesis .
- Catalytic Protodeboronation : Radical-based methods to modify boronic esters, though this area remains underdeveloped for tertiary alkyl systems .
Table 1: Comparison of Synthetic Methods
| Method | Key Conditions | Advantages |
|---|---|---|
| Photoinduced Borylation | Visible light, no catalyst | Broad functional group tolerance |
| Suzuki Coupling | Pd catalyst, base | High yields for biaryls |
| Protodeboronation | Radical initiators (e.g., AIBN) | Applicable to stabilized radicals |
How can solubility properties influence experimental design for this compound?
Level: Basic
Answer:
Solubility varies significantly across solvents, impacting reaction setup and purification:
- High Solubility : Chloroform, ketones (e.g., acetone), and ethers are optimal for homogeneous reactions .
- Low Solubility : Hydrocarbons (e.g., hexane) facilitate crystallization during purification.
Table 2: Solubility Trends (Analogous Boronic Esters)
| Solvent | Relative Solubility (High → Low) |
|---|---|
| Chloroform | 1.0 (Reference) |
| Acetone | 0.8 |
| Dipropyl Ether | 0.7 |
| Methylcyclohexane | 0.2 |
What analytical techniques validate the structure and purity of this compound?
Level: Basic
Answer:
- UV-Vis Spectroscopy : Monitors reactivity (e.g., H₂O₂-induced decomposition) via absorbance shifts (e.g., λmax 405 nm for nitrophenyl derivatives) .
- NMR Spectroscopy : <sup>11</sup>B and <sup>1</sup>H NMR confirm boronic ester integrity and substituent patterns.
- HPLC-MS : Assesses purity and detects protodeboronation byproducts .
How can chemoselectivity be achieved in reactions involving this boronic ester?
Level: Advanced
Answer:
- Speciation Control : Adjust solution equilibria (e.g., pH, solvent) to favor specific boronic acid forms, enabling selective cross-coupling or homologation .
- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Cbz in N-Cbz derivatives) to direct reactivity toward specific sites .
Example : In palladium-catalyzed reactions, selective activation of the boronic ester over other functional groups (e.g., ketones) is achieved via ligand choice (e.g., bulky phosphines) .
What strategies mitigate protodeboronation during synthetic applications?
Level: Advanced
Answer:
- Radical Stabilization : Introduce electron-withdrawing groups (e.g., aryl substituents) to reduce radical intermediate instability .
- Low-Temperature Conditions : Minimize thermal decomposition by conducting reactions at 0–5°C .
- Additives : Thiourea or fluoride ions can stabilize boron intermediates .
How is stereochemical control achieved in allylboration reactions?
Level: Advanced
Answer:
- Borinic Ester Intermediates : Treat α-substituted allyl pinacol esters with nBuLi and TFAA to generate borinic esters, enhancing E-selectivity (>90%) .
- Substrate Design : β-Methallyl esters reverse inherent Z-selectivity under standard conditions to favor E-products .
Table 3: Stereoselectivity in Allylboration
| Substrate | Standard E/Z Ratio | Modified E/Z Ratio |
|---|---|---|
| α-Methylallyl | 30:70 | 95:5 |
| β-Methallyl | 5:95 | 90:10 |
What are emerging applications in materials science and biotechnology?
Level: Advanced
Answer:
- Polymer Chemistry : RAFT polymerization of boronic ester monomers yields water-soluble block copolymers for micelle formation .
- Biosensors : Reversible diol binding enables glucose-sensing applications (e.g., 4-(Hydroxymethyl)phenylboronic acid pinacol ester in carbohydrate detection) .
- Bioconjugates : Used in site-selective protein modification via Suzuki coupling or diol interactions .
How does pH affect the stability and reactivity of this compound?
Level: Advanced
Answer:
- Neutral pH (7–8) : Optimal for Suzuki coupling and diol binding .
- Acidic Conditions (pH <5) : Risk of ester hydrolysis or protodeboronation .
- Alkaline Conditions (pH >9) : Accelerates oxidation (e.g., H₂O₂-mediated decomposition to phenols) .
Methodological Tip : Monitor pH-dependent degradation via time-resolved UV-Vis or <sup>11</sup>B NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
